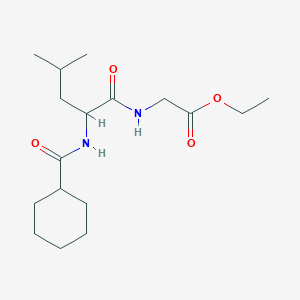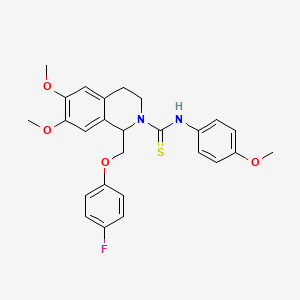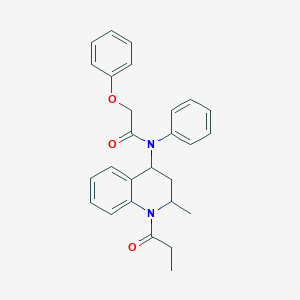
ethyl N-(cyclohexylcarbonyl)leucylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(cyclohexylcarbonyl)leucylglycinate is a synthetic compound that belongs to the class of N-acyl amino acid derivatives This compound is characterized by the presence of an ethyl ester group, a cyclohexylcarbonyl group, and a leucylglycine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(cyclohexylcarbonyl)leucylglycinate typically involves the following steps:
Formation of Cyclohexylcarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexylcarbonyl chloride.
Coupling with Leucylglycine: The cyclohexylcarbonyl chloride is then reacted with leucylglycine in the presence of a base such as triethylamine to form N-(cyclohexylcarbonyl)leucylglycine.
Esterification: Finally, the N-(cyclohexylcarbonyl)leucylglycine is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl N-(cyclohexylcarbonyl)leucylglycinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-(cyclohexylcarbonyl)leucylglycine and ethanol.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Hydrolysis: N-(cyclohexylcarbonyl)leucylglycine and ethanol.
Reduction: Ethyl N-(cyclohexylhydroxymethyl)leucylglycinate.
Substitution: Various N-alkylated derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability and bioavailability.
作用机制
The mechanism of action of ethyl N-(cyclohexylcarbonyl)leucylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
相似化合物的比较
Ethyl N-(cyclohexylcarbonyl)leucylglycinate can be compared with other N-acyl amino acid derivatives, such as:
N-(cyclohexylcarbonyl)-D-phenylalanine: Known for its hypoglycemic activity.
N-(cyclohexylcarbonyl)valine: Studied for its potential as a therapeutic agent.
N-(cyclohexylcarbonyl)alanine: Explored for its biochemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C17H30N2O4 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
ethyl 2-[[2-(cyclohexanecarbonylamino)-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C17H30N2O4/c1-4-23-15(20)11-18-17(22)14(10-12(2)3)19-16(21)13-8-6-5-7-9-13/h12-14H,4-11H2,1-3H3,(H,18,22)(H,19,21) |
InChI 键 |
GKDPXXBZGIVKCT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B14999409.png)
![Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate](/img/structure/B14999415.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide](/img/structure/B14999417.png)

![4-Tert-butyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzamide](/img/structure/B14999424.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B14999427.png)
![N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B14999431.png)
![Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999452.png)

![ethyl 7-(2-methylpropyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999469.png)
![3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B14999490.png)
![N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B14999498.png)

![1-(tert-butyl)-5-(4-chlorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B14999509.png)
